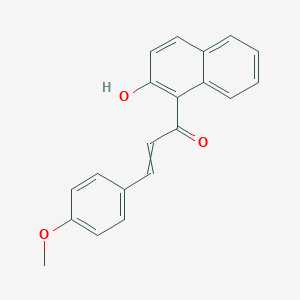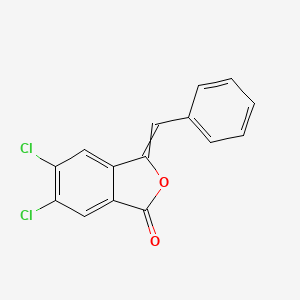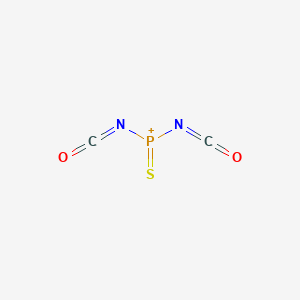
Diisocyanato(sulfanylidene)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisocyanato(sulfanylidene)phosphanium is a chemical compound characterized by the presence of isocyanate groups and a sulfanylidene group attached to a phosphonium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisocyanato(sulfanylidene)phosphanium typically involves the reaction of phosphorus ylides with isocyanates. One common method includes the use of a three-component reaction where one molecule of phosphorus ylide reacts with two molecules of isocyanates. The reaction conditions often involve moderate temperatures and the presence of a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diisocyanato(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diisocyanato(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with biological molecules makes it useful in bioconjugation and labeling studies.
Industry: Used in the production of advanced materials, including high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of diisocyanato(sulfanylidene)phosphanium involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form ureas, while the sulfanylidene group can participate in various addition reactions. The molecular targets include nucleophilic sites on organic and biological molecules, leading to the formation of stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diisocyanates such as:
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Uniqueness
Diisocyanato(sulfanylidene)phosphanium is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity compared to other diisocyanates. This uniqueness allows for specific applications in areas where traditional diisocyanates may not be suitable .
Properties
CAS No. |
34858-95-2 |
|---|---|
Molecular Formula |
C2N2O2PS+ |
Molecular Weight |
147.07 g/mol |
IUPAC Name |
diisocyanato(sulfanylidene)phosphanium |
InChI |
InChI=1S/C2N2O2PS/c5-1-3-7(8)4-2-6/q+1 |
InChI Key |
NOBPRGUYTSALPV-UHFFFAOYSA-N |
Canonical SMILES |
C(=N[P+](=S)N=C=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



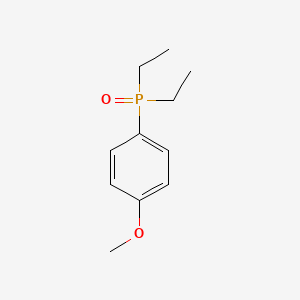
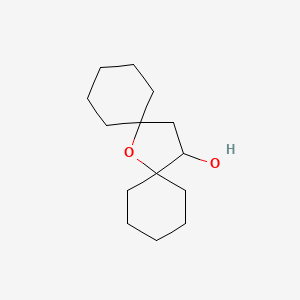
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
